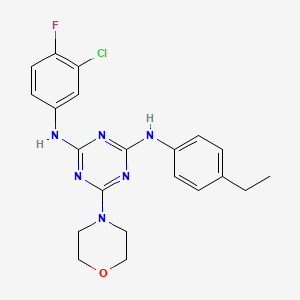

N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN6O/c1-2-14-3-5-15(6-4-14)24-19-26-20(25-16-7-8-18(23)17(22)13-16)28-21(27-19)29-9-11-30-12-10-29/h3-8,13H,2,9-12H2,1H3,(H2,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEBLTSCTRVQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Result of Action

The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.

Biological Activity

N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of cyanoguanidine with various aromatic aldehydes and arylamines. The synthesis often employs microwave-assisted methods for efficiency and yield improvement. The structure consists of a triazine core substituted with specific phenyl groups that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively inhibit the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for reducing side effects in cancer therapies.

Key Findings:

- Growth Inhibition : The compound demonstrated significant growth inhibition at concentrations as low as 0.06 μM against MDA-MB231 cells .

- Selectivity : It was more effective against hormone-independent cancer cell lines compared to hormone-dependent ones .

- Mechanism : The activity is attributed to the structural features of the compound, particularly the electron-donating groups on the phenyl rings which enhance antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| R1 (para) | Electron-donating | Increases activity |

| R2 (meta/ortho) | Varies | Moderate effect |

The combination of specific substituents at R1 and R2 positions leads to enhanced antiproliferative properties. For instance, para-methoxy or para-dimethylamino groups at R1 combined with ortho-fluoro or ortho-chlorophenyl groups at R2 showed the most potent activity .

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy:

- Breast Cancer Study : In vitro studies revealed that compounds similar to this compound significantly inhibited MDA-MB231 cell proliferation compared to controls .

- Prostate Cancer Study : Preliminary assessments on DU145 prostate cancer cells also indicated promising results in growth inhibition, suggesting broader applicability in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences in substituents, synthesis yields, and biological activities:

Key Observations :

- Substituent Effects: The presence of 3-chloro-4-fluorophenyl in the target compound introduces both halogenated electron-withdrawing groups, which may enhance metabolic stability compared to analogs with single halogens (e.g., 4-Cl or 4-F substituents) .

- Biological Activity: Analogs like IITZ-01 demonstrate potent autophagy inhibition, suggesting that the morpholino-triazine scaffold is critical for lysosomotropic activity. However, substitution at N4 (e.g., ethylphenyl vs. fluorophenyl) may modulate target selectivity .

Pharmacological and Physicochemical Properties

- Solubility: Morpholino-containing triazines generally exhibit moderate solubility in DMSO (e.g., 150 mg/mL for IITZ-01) but poor aqueous solubility, necessitating formulation optimization .

- Stability : The ethylphenyl group may enhance stability against oxidative metabolism compared to methyl or methoxy substituents .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution on the triazine ring. Key steps include:

- Reagents/Conditions: Use of polar solvents (DMF/DMSO) at elevated temperatures (e.g., 101°C) and catalysts like N-ethyl-N-isopropylpropan-2-amine ( ).

- Optimization: Adjust reaction time (e.g., 19–24 hours), stoichiometric ratios (1:1 molar ratio of intermediates), and purification via column chromatography (AcOEt/hexane) to achieve yields >60% ( ).

Monitoring via TLC/HPLC ensures purity (>95%) ().

Advanced: How can structural modifications enhance the compound’s antitumor efficacy while minimizing off-target effects?

Answer:

- Rational Design: Introduce substituents (e.g., trifluoromethyl groups) to improve lipophilicity and metabolic stability ().

- SAR Studies: Compare analogs (e.g., 4-methoxyphenyl or 4-chlorophenyl derivatives) to identify pharmacophores ( ).

- Validation: Use in vitro cytotoxicity assays (e.g., IC50 against cancer cell lines) and in vivo pharmacokinetic studies to assess bioavailability and toxicity ().

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy: ¹H NMR (δ 3.2–3.8 ppm for morpholine protons) and ¹³C NMR for aromatic carbons ( ).

- IR Spectroscopy: Peaks at 1211–1333 cm⁻¹ for C-N stretches and triazine ring vibrations ( ).

- Mass Spectrometry: ESI-MS to confirm molecular weight (e.g., m/z 751 [M+1] for triazine dimers) ( ).

- X-ray Crystallography: SHELX programs for definitive structural resolution ( ).

Advanced: How can computational models address discrepancies in reported enzyme inhibition mechanisms?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes to target enzymes (e.g., kinase domains).

- Limitations: Force field approximations may misrepresent π-π interactions; validate with mutagenesis (e.g., alanine scanning) ().

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories, incorporating solvent effects (SHELXPRO for preprocessing) ( ).

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Antitumor Studies: Inhibition of tyrosine kinases or DNA repair enzymes ().

- Antimicrobial Screening: Activity against Gram-positive bacteria via triazine-mediated disruption ().

- Enzyme Inhibition: Target-specific assays (e.g., IC50 determination against HER2 or EGFR) ().

Reference:

Advanced: What experimental strategies resolve contradictions in solubility data across different studies?

Answer:

- Standardization: Use USP buffers (pH 1.2–7.4) and DMSO/PBS mixtures for consistency ().

- HPLC-DAD Analysis: Quantify solubility limits (e.g., mg/mL) under controlled temperature (25°C vs. 37°C) ().

- Co-solvency Studies: Additives like cyclodextrins or surfactants to enhance aqueous solubility ().

Reference:

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced Degradation: Expose to acidic (HCl)/basic (NaOH) hydrolysis, oxidative (H2O2), and thermal stress (40–80°C) ().

- HPLC Monitoring: Track degradation products (e.g., hydrolyzed triazine rings) over 24–72 hours ().

- Kinetic Analysis: Calculate half-life (t½) using Arrhenius plots for accelerated stability predictions ().

Reference:

Advanced: What in silico tools predict the compound’s ADMET properties, and how reliable are they?

Answer:

- Software: SwissADME or ADMETLab2.0 for predicting permeability (LogP), CYP450 interactions, and hERG toxicity.

- Validation: Compare predictions with in vitro Caco-2 assays (permeability) and hepatic microsome stability tests ().

- Limitations: False positives in hERG liability models require patch-clamp electrophysiology validation ().

Reference:

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact ().

- Ventilation: Use fume hoods during synthesis to prevent inhalation ().

- First Aid: Immediate washing with soap/water for skin contact; artificial respiration if inhaled ().

Reference:

Advanced: How can cryo-EM or XFEL techniques improve structural insights into its mechanism of action?

Answer:

- Cryo-EM: Resolve ligand-target complexes at near-atomic resolution (2.5–3.5 Å) for flexible enzymes ( ).

- XFEL: Time-resolved crystallography to capture transient binding states (e.g., triazine-enzyme intermediates) ( ).

- Data Processing: SHELXC/D/E pipelines for phase determination and model refinement ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.